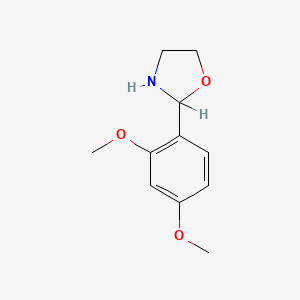
2-(2,4-Dimethoxyphenyl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethoxyphenyl)oxazolidine is a heterocyclic organic compound that features an oxazolidine ring attached to a 2,4-dimethoxyphenyl group. Oxazolidines are known for their versatility in organic synthesis and their presence in various biologically active molecules. The 2,4-dimethoxyphenyl group adds unique properties to the compound, making it valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)oxazolidine typically involves the reaction of 2,4-dimethoxybenzaldehyde with an amino alcohol. One common method is the condensation reaction between 2,4-dimethoxybenzaldehyde and ethanolamine under acidic conditions to form the oxazolidine ring . This reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is usually heated to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethoxyphenyl)oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Open-chain amines
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
2-(2,4-Dimethoxyphenyl)oxazolidine has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)oxazolidine involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound can inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins . This action disrupts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)oxazoline
- 2-(2,4-Dimethoxyphenyl)thiazolidine
- 2-(2,4-Dimethoxyphenyl)imidazolidine
Uniqueness
2-(2,4-Dimethoxyphenyl)oxazolidine is unique due to its specific oxazolidine ring structure combined with the 2,4-dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Propriétés
Numéro CAS |
73771-44-5 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(2,4-dimethoxyphenyl)-1,3-oxazolidine |
InChI |
InChI=1S/C11H15NO3/c1-13-8-3-4-9(10(7-8)14-2)11-12-5-6-15-11/h3-4,7,11-12H,5-6H2,1-2H3 |
Clé InChI |
ZUGRHGYRHBYRCK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2NCCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















